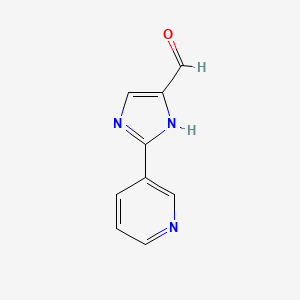2-(Pyridin-3-yl)-1H-imidazole-5-carbaldehyde
CAS No.: 279251-09-1
Cat. No.: VC13519439
Molecular Formula: C9H7N3O
Molecular Weight: 173.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 279251-09-1 |
|---|---|
| Molecular Formula | C9H7N3O |
| Molecular Weight | 173.17 g/mol |
| IUPAC Name | 2-pyridin-3-yl-1H-imidazole-5-carbaldehyde |
| Standard InChI | InChI=1S/C9H7N3O/c13-6-8-5-11-9(12-8)7-2-1-3-10-4-7/h1-6H,(H,11,12) |
| Standard InChI Key | FDJLINNUQPJPPX-UHFFFAOYSA-N |
| SMILES | C1=CC(=CN=C1)C2=NC=C(N2)C=O |
| Canonical SMILES | C1=CC(=CN=C1)C2=NC=C(N2)C=O |
Introduction
Structural Characteristics and Molecular Identity
2-(Pyridin-3-yl)-1H-imidazole-5-carbaldehyde (CAS No. 279251-09-1) possesses the molecular formula C₉H₇N₃O and a molecular weight of 173.17 g/mol. The IUPAC name 2-pyridin-3-yl-1H-imidazole-5-carbaldehyde reflects its substitution pattern: a pyridin-3-yl group at position 2 of the imidazole ring and a formyl group at position 5. The SMILES notation (C1=CC(=CN=C1)C2=NC=C(N2)C=O) and InChIKey (FDJLINNUQPJPPX-UHFFFAOYSA-N) provide unambiguous representations of its structure.
The planar geometry of the imidazole and pyridine rings facilitates π-π stacking interactions, while the aldehyde group introduces electrophilic reactivity, making the compound amenable to nucleophilic additions and Schiff base formations. Density functional theory (DFT) calculations predict a dipole moment of ~4.2 D, reflecting the polarized nature of the carbonyl group.
Synthesis and Manufacturing Protocols
Vilsmeier-Haack Formylation
A common route involves formylation of 2-(pyridin-3-yl)-1H-imidazole using the Vilsmeier-Haack reagent. In a typical procedure :
-
POCl₃ (2.3 eq) is added to DMF at 0°C to form the active chloroiminium ion.
-
2-(Pyridin-3-yl)-1H-imidazole (1 eq) is introduced, and the mixture is heated to 80°C for 5 hours.
-
The product is neutralized with NaHCO₃, extracted with DCM, and purified via silica gel chromatography (Hexane/EtOAc, 70:30) .
This method yields the aldehyde derivative with 71–85% efficiency, as confirmed by thin-layer chromatography (Rf = 0.68–0.74) .
Claisen-Schmidt Condensation
Alternative approaches employ Claisen-Schmidt condensation between imidazole precursors and aldehyde donors. For example :
-
Refluxing 2-(4-(1H-imidazol-1-yl)phenyl)-1H-indole-3-carbaldehyde with pyridin-2-amine in ethanol containing glacial acetic acid yields Schiff base derivatives .
Physicochemical Properties
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in hydrocarbons. UV-Vis spectroscopy reveals λmax at 265 nm (π→π*) and 310 nm (n→π*), characteristic of conjugated heteroaromatics .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃, 500 MHz): δ 9.99 (s, 1H, CHO), 8.47 (d, J = 4.8 Hz, 1H, Py-H), 7.71–7.57 (m, 3H, Imidazole-H), 7.18 (td, J = 6.9 Hz, 1H, Py-H) .
-
¹³C NMR (CDCl₃, 125 MHz): δ 190.2 (CHO), 152.3 (C=N), 148.1–117.2 (Aromatic Carbons) .
Infrared Spectroscopy (FTIR)
Key absorptions include:
Biological Activities and Applications
Anticancer Activity
Schiff base derivatives demonstrate >50% inhibition of ER-α-positive breast cancer cells (T47D, MCF-7) at 10 μM, surpassing tamoxifen in potency . The fluorine-substituted analog MDT-32 shows IC₅₀ = 39.17 nM, attributed to enhanced DNA intercalation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume